2-(2-Fluorophenyl)-1,3-dithiane
Overview
Description
2-(2-Fluorophenyl)-1,3-dithiane is an organosulfur compound that features a dithiane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3-dithiane typically involves the reaction of 2-fluorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The general reaction conditions include:
Reactants: 2-fluorobenzaldehyde and 1,3-propanedithiol
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Solvent: Typically an organic solvent such as dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or hydrocarbon derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-dithiane involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The fluorophenyl group can influence the compound’s reactivity and binding affinity through electronic effects. Pathways involved may include nucleophilic substitution and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,3-dithiane
- 2-(2-Bromophenyl)-1,3-dithiane
- 2-(2-Iodophenyl)-1,3-dithiane
Uniqueness
2-(2-Fluorophenyl)-1,3-dithiane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-dithiane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJIWOKGWANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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